Cas no 20717-80-0 (3-Bromo-2-naphthoic Acid)

3-Bromo-2-naphthoic Acid structure
3-Bromo-2-naphthoic Acid structure
Product name:3-Bromo-2-naphthoic Acid
CAS No:20717-80-0
MF:C11H7BrO2
MW:251.076082468033
MDL:MFCD00089977
CID:1006427
PubChem ID:12226353

3-Bromo-2-naphthoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromonaphthalene-2-carboxylic acid
    • 3-Bromo-naphthalene-2-carboxylic acid
    • 3-bromo-2-naphthoicacid
    • KJEICVAXCBDOSH-UHFFFAOYSA-N
    • SB12589
    • DTXSID30481323
    • AT24783
    • 20717-80-0
    • 2-Naphthalenecarboxylic acid, 3-bromo-
    • CS-0183260
    • A856072
    • 3-bromo-2-naphthoic acid
    • SCHEMBL5837205
    • DB-083610
    • 3-Bromo-2-naphthoic Acid
    • MDL: MFCD00089977
    • Inchi: InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
    • InChI Key: KJEICVAXCBDOSH-UHFFFAOYSA-N
    • SMILES: OC(=O)C1=CC2=C(C=CC=C2)C=C1Br

Computed Properties

  • Exact Mass: 249.96291
  • Monoisotopic Mass: 249.96294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

3-Bromo-2-naphthoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1128418-50mg
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 95%
50mg
$285 2024-07-28
eNovation Chemicals LLC
Y1128418-100mg
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 95%
100mg
$455 2024-07-28
Alichem
A219000164-500mg
3-Bromonaphthalene-2-carboxylic acid
20717-80-0 98%
500mg
$950.60 2023-09-02
TRC
B745520-250mg
3-Bromo-2-naphthoic Acid
20717-80-0
250mg
$ 758.00 2023-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0787-1g
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 97%
1g
8463.46CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0787-5g
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 97%
5g
33904.74CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0787-100mg
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 97%
100mg
¥1731.3 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0787-500mg
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 97%
500mg
4655.75CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0787-1g
3-Bromo-naphthalene-2-carboxylic acid
20717-80-0 97%
1g
¥5228.88 2025-01-21
A2B Chem LLC
AB17582-500mg
2-Naphthalenecarboxylic acid, 3-bromo-
20717-80-0 95%
500mg
$343.00 2024-04-20

3-Bromo-2-naphthoic Acid Related Literature

  • 1. 947. Dissociation constants of the 1- and 3-halogeno-2-naphthoic acids in 71% aqueous ethanol
    G. M. Hoop,J. M. Tedder J. Chem. Soc. 1962 4853
  • 2. Formula index
  • 3. 125. Polycyclic aromatic hydrocarbons. Part XXVIII. Dibenzfluorenes
    Richard H. Martin J. Chem. Soc. 1941 679
  • 4. Metal ions and complexes in organic reactions. Part XX. Copper-catalysed reactions of aromatic bromo-carboxylates with carbanions, giving oxo-acids, isocoumarins, and related products
    Reginald G. R. Bacon,John C. F. Murray J. Chem. Soc. Perkin Trans. 1 1975 1267
  • 5. 157. Cyclisations with hydrazine. Part III. Syntheses of pentaphene and dinaphtho[2,1-d : 1′,2′-f][1,2]diazocine
    R. G. R. Bacon,Robert Bankhead J. Chem. Soc. 1963 839

Additional information on 3-Bromo-2-naphthoic Acid

3-Bromonaphthalene-2-carboxylic Acid (CAS No. 20717-80-0): Properties, Applications, and Market Insights

3-Bromonaphthalene-2-carboxylic acid (CAS No. 20717-80-0) is a specialized organic compound with significant relevance in pharmaceutical and material science research. This brominated naphthalene derivative features a carboxylic acid functional group at the 2-position and a bromine substituent at the 3-position, making it a valuable intermediate for synthetic chemistry applications. The compound's molecular formula is C11H7BrO2, with a molecular weight of 251.08 g/mol.

The physical and chemical properties of 3-bromonaphthalene-2-carboxylic acid contribute to its utility in various applications. It typically appears as a white to off-white crystalline powder with a melting point range of 195-200°C. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while being less soluble in water. These solubility characteristics make it particularly useful for reactions requiring controlled dissolution rates. Researchers often inquire about "how to purify 3-bromonaphthalene-2-carboxylic acid" or "best solvents for 3-bromonaphthalene-2-carboxylic acid reactions," reflecting practical concerns in laboratory applications.

In pharmaceutical research, 3-bromonaphthalene-2-carboxylic acid serves as a key building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization through various organic reactions, including Suzuki couplings, Buchwald-Hartwig aminations, and esterifications. Recent publications have highlighted its use in developing potential anti-inflammatory agents and enzyme inhibitors, addressing current research trends in drug discovery. Questions like "3-bromonaphthalene-2-carboxylic acid in drug development" and "biological activity of brominated naphthalene derivatives" frequently appear in scientific literature searches.

The material science applications of 3-bromonaphthalene-2-carboxylic acid have gained attention in recent years. Researchers are exploring its incorporation into organic semiconductors and liquid crystal materials, capitalizing on the naphthalene core's electronic properties and the bromine substituent's reactivity. This aligns with growing interest in "organic electronic materials from naphthalene derivatives" and "brominated aromatic compounds for optoelectronics," as evidenced by search engine query trends.

From a synthetic chemistry perspective, 3-bromonaphthalene-2-carboxylic acid offers multiple reactive sites for selective modifications. The carboxylic acid group can undergo typical transformations such as amide formation or reduction, while the bromine atom participates in various cross-coupling reactions. Laboratory professionals often search for "synthetic routes using 3-bromonaphthalene-2-carboxylic acid" and "protection strategies for naphthalene carboxylic acids," indicating the compound's importance in methodological development.

The analytical characterization of 3-bromonaphthalene-2-carboxylic acid typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm the compound's purity and identity, crucial for research applications. Common analytical queries include "HPLC method for 3-bromonaphthalene-2-carboxylic acid" and "NMR peaks of brominated naphthalene derivatives," reflecting the practical needs of researchers working with this compound.

In terms of market availability, 3-bromonaphthalene-2-carboxylic acid is supplied by several specialty chemical manufacturers in various purity grades, typically ranging from 95% to 99%. The compound's pricing reflects its status as a research chemical rather than a bulk commodity. Procurement-related searches such as "where to buy 3-bromonaphthalene-2-carboxylic acid" and "price comparison of naphthalene carboxylic acid derivatives" demonstrate the commercial aspects of interest to potential users.

Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 3-bromonaphthalene-2-carboxylic acid and similar compounds. Researchers are exploring catalytic methods and alternative bromination techniques to reduce environmental impact. This aligns with broader industry trends toward "sustainable synthesis of aromatic compounds" and "eco-friendly halogenation methods," topics that frequently appear in contemporary chemical literature searches.

Safety considerations for handling 3-bromonaphthalene-2-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection is recommended. Safety-related searches often include "MSDS for 3-bromonaphthalene-2-carboxylic acid" and "handling precautions for brominated aromatics," indicating user concerns about proper material management.

The future research directions for 3-bromonaphthalene-2-carboxylic acid appear promising, particularly in the development of new functional materials and bioactive compounds. Its structural features make it a versatile intermediate for creating diverse molecular architectures. Emerging search trends suggest growing interest in "3-bromonaphthalene-2-carboxylic acid derivatives as fluorescent probes" and "naphthalene-based metal-organic frameworks," pointing to potential new applications in analytical chemistry and materials science.

In conclusion, 3-bromonaphthalene-2-carboxylic acid (CAS No. 20717-80-0) represents an important chemical intermediate with wide-ranging applications in pharmaceutical research and material science. Its unique combination of a naphthalene core, bromine substituent, and carboxylic acid functionality enables diverse synthetic transformations, making it valuable for both academic and industrial research. The compound continues to attract scientific interest as evidenced by current research publications and search engine query patterns related to its synthetic applications and potential uses in developing advanced materials and bioactive molecules.

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Amadis Chemical Company Limited
(CAS:20717-80-0)3-Bromo-2-naphthoic Acid
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